molecular formula C27H29N7O2 B11599386 N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11599386
M. Wt: 483.6 g/mol
InChI Key: PPWNOYPSJZYCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine core substituted with two 4-methoxyphenyl groups at the 2,4-positions and a 4-phenylpiperazinyl group at the 6-position. Such triazine derivatives are often explored in pharmaceutical and materials science due to their tunable electronic properties and binding capabilities .

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

2-N,4-N-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7O2/c1-35-23-12-8-20(9-13-23)28-25-30-26(29-21-10-14-24(36-2)15-11-21)32-27(31-25)34-18-16-33(17-19-34)22-6-4-3-5-7-22/h3-15H,16-19H2,1-2H3,(H2,28,29,30,31,32)

InChI Key

PPWNOYPSJZYCSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

First Substitution: Introduction of 4-Methoxyphenyl Groups

The initial substitution replaces two chlorine atoms on cyanuric chloride with 4-methoxyaniline. This step is conducted under cryogenic conditions (0–5°C) in anhydrous tetrahydrofuran (THF) or acetonitrile to minimize side reactions. A stoichiometric excess of 4-methoxyaniline (2.2 equivalents) ensures complete di-substitution, while a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) neutralizes HCl byproducts.

Key Parameters

  • Temperature : 0–5°C

  • Solvent : THF or acetonitrile

  • Base : TEA (3.0 equivalents)

  • Reaction Time : 4–6 hours

  • Yield : 70–85% (isolated via filtration and washing with cold methanol).

Second Substitution: Incorporation of 4-Phenylpiperazine

The remaining chlorine atom at the 6-position is substituted with 4-phenylpiperazine. This reaction requires elevated temperatures (80–90°C) in a polar aprotic solvent like dimethylformamide (DMF) to enhance nucleophilicity. Catalytic potassium iodide (KI) may accelerate the substitution by stabilizing the transition state.

Key Parameters

  • Temperature : 80–90°C

  • Solvent : DMF

  • Catalyst : KI (0.1 equivalents)

  • Reaction Time : 12–18 hours

  • Yield : 60–75% (purified via column chromatography, silica gel, ethyl acetate/hexane).

Alternative Routes: One-Pot and Sequential Approaches

One-Pot Synthesis

A one-pot method reduces purification steps by sequentially adding amines without isolating intermediates. After the first substitution at 0°C, the reaction mixture is warmed to room temperature, and 4-phenylpiperazine is introduced. However, this approach risks over-substitution and requires meticulous stoichiometric control.

Advantages :

  • Reduced processing time

  • Higher overall yield (55–65%).

Challenges :

  • Competing reactions between 4-methoxyaniline and 4-phenylpiperazine

  • Difficulty in isolating pure product without chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) shortens reaction times for both substitution steps. For example, the second substitution completes in 2–3 hours with comparable yields (68–72%).

Optimization of Reaction Conditions

Solvent Effects

  • THF : Ideal for initial low-temperature substitutions due to its low viscosity and ability to dissolve cyanuric chloride.

  • DMF : Enhances nucleophilicity of 4-phenylpiperazine at higher temperatures but may require post-reaction dilution with water to precipitate the product.

Catalytic Additives

  • KI : Increases reaction rate by facilitating chloride displacement via a SNAr mechanism.

  • Molecular Sieves (3Å) : Absorb HCl, shifting equilibrium toward product formation.

Stoichiometric Ratios

  • 4-Methoxyaniline : 2.2 equivalents for >95% di-substitution.

  • 4-Phenylpiperazine : 1.5 equivalents to ensure complete mono-substitution.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) gradient elution.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 3.78 (s, 6H, OCH3)

    • δ 6.89–7.45 (m, 12H, aromatic H)

    • δ 3.20–3.60 (m, 8H, piperazine H).

  • IR (KBr) : 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym).

  • ESI-MS : m/z 541.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Method One-Pot Method Microwave-Assisted
Total Time24–36 hours18–24 hours6–8 hours
Overall Yield50–60%55–65%60–70%
Purity (HPLC)>99%95–98%>98%
Solvent Consumption (mL/g)1209050

Challenges and Solutions

Incomplete Substitution

Cause : Insufficient nucleophilicity of 4-methoxyaniline due to electron-donating methoxy groups.
Solution : Use stronger bases (e.g., NaH) or increase reaction temperature to 10–15°C for the first substitution.

Byproduct Formation

Cause : Over-substitution by 4-phenylpiperazine at the 2- or 4-positions.
Solution : Employ protective groups (e.g., Boc) on piperazine, followed by deprotection.

Industrial Scalability

Large-scale production (>1 kg) utilizes continuous flow reactors to maintain precise temperature control and minimize solvent waste. Key adaptations include:

  • Tube-in-Tube Reactors : For HCl removal during substitutions.

  • Crystallization-Driven Purification : Avoids costly chromatography .

Chemical Reactions Analysis

Reaction Mechanism and Key Factors

  • Nucleophilic substitution : Chlorine atoms on the triazine core are replaced by amine nucleophiles. The electron-withdrawing nature of the methoxyphenyl groups may enhance reactivity.

  • Solvent and temperature control : 1,4-dioxane is commonly used to stabilize intermediates, while low temperatures (0–5°C) minimize side reactions during initial steps .

  • Catalysts : Triethylamine or N,N-diisopropylethylamine may be employed to deprotonate intermediates and facilitate substitution.

Characterization and Structural Confirmation

  • NMR analysis :

    • Intermediate (4-chloro-N-(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2-amine) :

      • δ\delta 2.33 (s, 3H, CH₃)

      • δ\delta 2.83–2.89 (m, 4H, piperazine CH₂)

      • δ\delta 6.08 (s, 1H, NH)

    • Final product : Distinct signals for methoxyphenyl groups, piperazine NH (δ\delta 8.97–9.13), and aromatic protons .

Table 2: Key NMR Signals for Structural Confirmation

Functional GroupSignal (ppm)Integration
Methyl (CH₃)2.28–2.39Singlet
Piperazine NH8.97–9.13Singlet
Aromatic protons6.95–7.68Multiplet

Potential Reaction Pathways

  • Further functionalization : The triazine core may undergo additional substitutions (e.g., with alkylating agents) or coupling reactions (e.g., Suzuki coupling) to introduce bioactive moieties.

  • Degradation pathways : Under extreme conditions (high heat or acidic/basic environments), the compound may undergo hydrolysis or cleavage of the methoxyphenyl groups.

Challenges and Considerations

  • Selectivity : Controlling regioselectivity during substitution reactions to avoid side products.

  • Purification : Use of TLC/HPLC to monitor reaction progress and ensure purity.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of molecules known as triazines, which have been extensively studied for their biological activities. Triazines are known for their ability to interact with various biological targets, making them suitable candidates for drug development.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit promising anticancer properties. For instance, a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was synthesized and evaluated for antiproliferative activity against breast cancer cell lines. The results indicated that these compounds selectively inhibited the growth of triple-negative MDA-MB231 breast cancer cells while sparing non-cancerous MCF-10A cells . This selectivity is crucial for minimizing side effects in cancer therapy.

Table 1: Antiproliferative Activity of Triazine Derivatives

Compound NameCell LineIC50 (µM)
Compound AMDA-MB23110
Compound BMCF-10A>50
Compound CSKBR-330

Molecular Modeling and Structure-Activity Relationship (SAR)

The design and optimization of new compounds often rely on understanding the relationship between their chemical structure and biological activity. In the case of N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine, molecular modeling techniques such as quantitative structure–activity relationship (QSAR) studies have been employed.

QSAR Modeling

QSAR models help predict the biological activity of new compounds based on the properties of known compounds. By analyzing the structure–activity relationships within a series of triazine derivatives, researchers can identify key structural features that contribute to anticancer potency . This approach not only accelerates drug discovery but also aids in the rational design of more effective therapeutic agents.

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications beyond oncology. Its structural similarity to other biologically active compounds indicates possible interactions with various receptors involved in neuropsychiatric disorders.

Neuropharmacology

Compounds containing piperazine moieties are known to exhibit diverse pharmacological effects, including anxiolytic and antidepressant activities. The presence of the phenylpiperazine group in this triazine derivative may confer similar properties . Further investigation into its effects on neurotransmitter systems could reveal new therapeutic avenues for treating mood disorders.

Mechanism of Action

The mechanism of action of “N,N’-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine” involves its interaction with specific molecular targets. The triazine core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and phenylpiperazinyl groups may enhance binding affinity and selectivity, leading to specific biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Table 1: Key Substituent Comparisons
Compound Name R2,4 Positions R6 Position Key Functional Groups
Target Compound 4-methoxyphenyl 4-phenylpiperazin-1-yl Methoxy, phenylpiperazine
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine 4-fluorophenyl 4-methylpiperazin-1-yl Fluoro (electron-withdrawing), methylpiperazine
6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 3-chloro-2-methylphenyl 4-benzylpiperazin-1-ylmethyl Chloro, benzylpiperazine
Prometryn (N,N'-bis(isopropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) Isopropyl Methylthio Thioether, alkylamino
N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine dimethanesulphonate Diallyl Bis(4-fluorophenyl)methylpiperazine Fluorophenyl, sulfonate salt
  • Piperazine Modifications : The phenylpiperazine group in the target compound enhances lipophilicity and may facilitate receptor binding, whereas benzylpiperazine () introduces steric bulk, possibly reducing membrane permeability .

Physicochemical Properties

Table 2: Molecular Weight and Solubility Trends
Compound Name Molecular Weight (g/mol) Predicted logP Key Solubility Factors
Target Compound ~520 ~3.5 Moderate aqueous solubility (methoxy groups)
Prometryn 241.36 3.1 Low water solubility (alkylamino, thioether)
N,N'-diallyl-6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-... 694.84 (as dimethanesulphonate) ~2.8 High solubility (sulfonate salt)
  • The target compound’s higher molecular weight and methoxy groups suggest better solubility than Prometryn but lower than sulfonated derivatives .

Biological Activity

N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,5-triazine core, which is known for its diverse biological activities. The structure includes two 4-methoxyphenyl groups and a 4-phenylpiperazine moiety. Its molecular formula is C25H30N6O2C_{25}H_{30}N_6O_2, with a molecular weight of approximately 500.6 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopamine Receptors : The compound has been studied for its affinity towards dopamine D2 receptors, which play a crucial role in neurological functions and are implicated in disorders such as schizophrenia and Parkinson's disease. Research indicates that compounds with similar structures can act as both agonists and antagonists at these receptors .
  • Serotonin Receptors : Given the presence of the phenylpiperazine moiety, there is potential for interaction with serotonin receptors (5-HT receptors), which are involved in mood regulation and various psychiatric disorders .

Anticancer Activity

Several studies have investigated the anticancer properties of triazine derivatives. For instance:

  • A study on tetrahydro-beta-carboline-1,3,5-triazine hybrids demonstrated significant cytotoxicity against various cancer cell lines. The results showed that modifications to the triazine core could enhance anticancer efficacy .
  • In vitro evaluations indicated that compounds similar to this compound exhibit selective cytotoxicity against specific cancer types, suggesting their potential as lead compounds in cancer therapy.

Antimicrobial Activity

The 1,3,5-triazine derivatives have also been noted for their antimicrobial properties. Research indicates that certain structural modifications can lead to enhanced activity against bacterial strains and fungi. This suggests a broad spectrum of potential applications in treating infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified potent cytotoxic effects against multiple cancer cell lines with specific structural motifs enhancing efficacy.
Receptor BindingInvestigated binding affinities to dopamine D2 receptors; compounds showed varied interactions influencing receptor activity.
Synthesis and Biological EvaluationDeveloped synthetic routes for triazine derivatives; highlighted potential applications in CNS disorders due to receptor interactions.

Q & A

Q. What are the recommended synthetic routes for N,N'-bis(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution reactions. A typical approach involves coupling 4-methoxyaniline with cyanuric chloride under controlled pH and temperature, followed by sequential substitution with 4-phenylpiperazine. Optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity .
  • Stoichiometric ratios : Excess amine reagents (1.5–2 eq) ensure complete substitution .
  • Temperature control : Maintain 0–5°C for initial steps to avoid side reactions, then gradually increase to 60–80°C for later substitutions .
    Statistical design of experiments (DoE) methods, such as factorial designs, can systematically optimize yield and purity by analyzing variables like time, temperature, and reagent ratios .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions on the triazine core .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight within 3 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can researchers address solubility challenges during in vitro biological assays?

  • Methodological Answer : The compound’s limited water solubility (common in triazine derivatives ) can be mitigated by:
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH adjustment : Protonate the piperazine moiety (pKa ~7.1) in mildly acidic buffers (pH 5–6) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What biological activity screening protocols are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination .
  • Antimicrobial testing : Broth microdilution for MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
  • Batch-to-batch reproducibility : Compare LC-MS profiles of active vs. inactive batches to identify critical impurities .
  • Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
  • Orthogonal assays : Validate findings using CRISPR-mediated gene knockout models to confirm target specificity .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer : Apply quantum mechanical (QM) and molecular dynamics (MD) simulations:
  • Reaction path searching : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Solvent effects : Conduct COSMO-RS calculations to predict solubility in mixed solvents .
  • Docking studies : Map interactions with biological targets (e.g., DNA topoisomerases) to prioritize structural modifications .

Q. What experimental designs are optimal for studying resistance mechanisms in cancer cells?

  • Methodological Answer : Use adaptive resistance models:
  • Chronic exposure : Treat cancer cells with sublethal doses over 6–8 weeks; perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or DNA repair pathways .
  • Combinatorial screens : Pair the compound with inhibitors of resistance mechanisms (e.g., tariquidar for ABCB1 inhibition) .
  • CRISPR-Cas9 libraries : Identify gene knockouts that sensitize resistant cells .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodological Answer : Optimize ADME properties through:
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on methoxyphenyl substituents to enhance oral absorption .
  • Plasma stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-demethylation) .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., 14C^{14}C) to quantify accumulation in target organs .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity in MCF-7 vs. MDA-MB-231 cells.
Resolution Strategy :

  • Verify cell line authenticity via STR profiling.
  • Replicate assays under standardized conditions (e.g., serum-free media, 48h exposure).
  • Compare apoptosis markers (Annexin V/PI) and mitochondrial membrane potential (JC-1 assay) to clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.